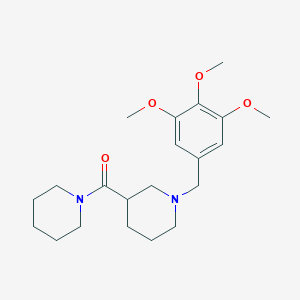![molecular formula C19H27BrN2O2 B247358 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol is a compound that belongs to the family of benzhydryl compounds. It is commonly referred to as JZL184, which is its common name. This compound is known to have a wide range of applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol involves the inhibition of MAGL, which is responsible for the degradation of 2-AG. The inhibition of MAGL results in an increase in the levels of 2-AG, which activates the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensation and inflammation, which makes it a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases. It has also been found to have potential therapeutic effects in the treatment of anxiety, depression, and addiction.
実験室実験の利点と制限
One of the advantages of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol is its specificity for MAGL. This compound has been found to be highly selective for MAGL, which makes it an ideal tool for studying the role of MAGL in various physiological processes. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol. One of the future directions is the development of more potent and selective MAGL inhibitors. Another future direction is the study of the effects of this compound on other physiological processes, such as memory and learning. Additionally, the potential therapeutic effects of this compound in the treatment of anxiety, depression, and addiction should be further explored.
合成法
The synthesis of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol involves a multistep process. The first step involves the preparation of 4-bromophenol by reacting 4-bromoanisole with sodium hydroxide. The second step involves the protection of the hydroxyl group of 4-bromophenol using tert-butyldimethylsilyl chloride. The third step involves the reaction of the protected 4-bromophenol with piperidine and azepane to form the desired compound.
科学的研究の応用
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol has been extensively studied in the field of neuroscience. It is known to inhibit the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid neurotransmitter. The inhibition of MAGL results in an increase in the levels of 2-AG, which leads to a decrease in pain sensation and inflammation. This compound has also been found to have potential therapeutic effects in the treatment of anxiety, depression, and addiction.
特性
製品名 |
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol |
|---|---|
分子式 |
C19H27BrN2O2 |
分子量 |
395.3 g/mol |
IUPAC名 |
azepan-1-yl-[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27BrN2O2/c20-17-7-8-18(23)16(12-17)14-21-9-5-6-15(13-21)19(24)22-10-3-1-2-4-11-22/h7-8,12,15,23H,1-6,9-11,13-14H2 |
InChIキー |
KGTFRLMZACQVPP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
正規SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)


![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)